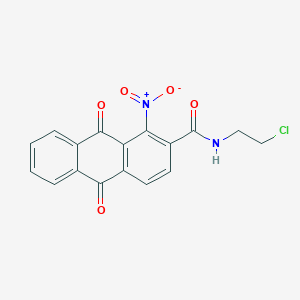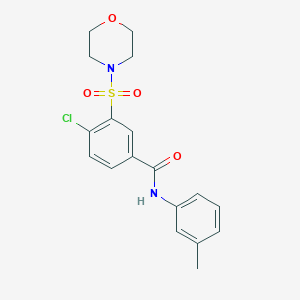
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CEN, is a chemical compound that has been extensively studied for its potential use in scientific research. CEN is a member of the anthracene family of compounds and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to cause DNA strand breaks and inhibit DNA repair mechanisms, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for use in combination therapy with other chemotherapeutic agents. However, one limitation of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of focus could be the development of more efficient synthesis methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its cost and increase its availability for research purposes. Another area of focus could be the development of more targeted delivery methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its potential toxicity and increase its effectiveness in treating cancer. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and its potential use in combination therapy with other chemotherapeutic agents.
合成方法
The synthesis of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 1-nitroanthraquinone in the presence of a base. The resulting product is then treated with a carboxylic acid to form the final compound.
科学研究应用
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been used in a variety of scientific research applications, including cancer research, DNA damage studies, and as a potential anti-tumor agent. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to induce apoptosis in cancer cells and has been studied for its potential use in combination therapy with other chemotherapeutic agents.
属性
IUPAC Name |
N-(2-chloroethyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-7-8-19-17(23)12-6-5-11-13(14(12)20(24)25)16(22)10-4-2-1-3-9(10)15(11)21/h1-6H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGBNQLPQDXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-[2-(2-ethylphenoxy)propanoyl]piperazine](/img/structure/B6116304.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6116313.png)

![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![N-[1-(4-ethyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B6116348.png)
![ethyl (4-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6116352.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)

![ethyl 1-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6116392.png)